1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
Description
BenchChem offers high-quality 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRNWHSNQWOUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
Introduction: The Quest for Precision in Neuromodulation
In the landscape of neuropharmacology, the pursuit of therapeutic agents with high specificity and efficacy is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] However, the therapeutic application of GABA itself is limited by its inability to cross the blood-brain barrier and its inherent conformational flexibility, which allows it to interact with multiple receptor and transporter subtypes, potentially leading to off-target effects.[2]
This has led to the development of GABA analogues, molecules designed to mimic the structure and function of GABA but with improved pharmacokinetic and pharmacodynamic properties.[3] A key strategy in this endeavor is the design of conformationally restricted analogues, where the flexible carbon chain of GABA is incorporated into a rigid ring structure.[2] This approach aims to lock the molecule into a specific conformation that favors interaction with a particular GABA receptor or transporter subtype, thereby enhancing selectivity and potency.
This technical guide provides an in-depth exploration of the biological activity of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride , a conformationally restricted GABA analogue. While direct and extensive biological data for this specific compound is limited in publicly available literature, this guide will establish its theoretical framework based on its structural design and the well-documented activities of its isomers and other cyclic GABA analogues. We will delve into its hypothesized mechanism of action, the critical role of its stereochemistry, and provide detailed, field-proven experimental protocols for its comprehensive biological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of novel GABAergic modulators.
The Rationale Behind Rigid Analogues: A Structural Perspective
The biological activity of GABA is intimately linked to its three-dimensional shape.[2] The flexible nature of its carbon backbone allows it to adopt various conformations, enabling it to bind to different protein targets, including ionotropic GABA-A receptors, metabotropic GABA-B receptors, and GABA transporters (GATs).[4] By incorporating the GABA pharmacophore into a cyclobutane ring, as in 1-(aminomethyl)cyclobutane-1-carboxylic acid, the rotational freedom of the molecule is significantly reduced.[2] This structural rigidity is hypothesized to confer selectivity towards specific GABAergic targets.
The cyclobutane scaffold introduces specific spatial arrangements of the key functional groups – the primary amine (-NH2) and the carboxylic acid (-COOH). The relative orientation of these groups is a critical determinant of biological activity, as demonstrated by the divergent pharmacological profiles of cis and trans isomers of related compounds.[5]
Figure 1: Comparison of flexible GABA and the rigid analogue.
Hypothesized Mechanism of Action and the Importance of Stereochemistry
Based on the extensive research on related cyclobutane GABA analogues, the primary hypothesized biological activities for 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride are modulation of GABA receptors and/or inhibition of GABA uptake.
A seminal study on cis- and trans-3-aminocyclobutane-1-carboxylic acid revealed that the cis isomer exhibits weak to moderate GABA-like activity.[5] This includes:
-
Inhibition of GABA uptake in rat brain minislices.
-
Inhibition of sodium-independent binding of GABA to rat brain membranes (indicative of GABA receptor interaction).
-
Activity as a substrate for the enzyme GABA aminotransferase (GABA-T).
-
Depression of the firing rate of cat spinal neurons, an in vivo measure of GABAergic activity.
Conversely, the trans isomer was found to be significantly less effective in all these assays.[5] This striking difference underscores the critical role of the spatial orientation of the amino and carboxyl groups for interaction with GABAergic targets. The authors suggest that the conformation of the trans isomer may lead to unfavorable steric interactions at the active sites.[5]
For 1-(aminomethyl)cyclobutane-1-carboxylic acid, the aminomethyl and carboxylic acid groups are attached to the same carbon atom of the cyclobutane ring. This unique substitution pattern will impose a different set of conformational constraints compared to the 3-substituted analogues. Its biological activity will therefore be highly dependent on how this specific rigid conformation fits into the binding pockets of various GABA receptors and transporters.
| Compound | Biological Activity | Potency | Reference |
| cis-3-Aminocyclobutane-1-carboxylic acid | GABA-like activity (uptake inhibition, receptor binding, GABA-T substrate, neuronal firing depression) | Weak to Moderate | [5] |
| trans-3-Aminocyclobutane-1-carboxylic acid | GABA-like activity | Less effective than cis isomer | [5] |
Potential Molecular Targets in the GABAergic System
The GABAergic system offers several potential molecular targets for a rigid analogue like 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
GABA-A Receptors
These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[6] Upon binding of GABA, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. The binding pocket of the GABA-A receptor is highly specific, and the conformation of a ligand is crucial for its activity as an agonist or antagonist.
Figure 2: Hypothesized action at the GABA-A receptor.
GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its action.[7] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. There are several subtypes of GATs (GAT-1, GAT-2, GAT-3, and BGT-1), and developing subtype-selective inhibitors is a key goal in neuropharmacology. The rigid structure of a cyclobutane analogue could potentially confer selectivity for a specific GAT subtype.
Figure 3: Hypothesized inhibition of GABA transporters.
Experimental Protocols for Biological Characterization
To rigorously determine the biological activity of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, a series of in vitro and ex vivo experiments are required. The following protocols are designed as a self-validating system, providing a comprehensive pharmacological profile.
Protocol 1: Radioligand Binding Assays for GABA Receptor Affinity
This protocol determines the affinity of the test compound for GABA-A and GABA-B receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at GABA-A and GABA-B receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
The final pellet is resuspended in Tris-HCl buffer, and the protein concentration is determined using a Bradford assay.
-
-
GABA-A Receptor Binding Assay:
-
Incubate brain membranes (100-200 µg protein) with the radioligand [³H]-Muscimol (a potent GABA-A agonist) at a concentration of 2-5 nM.
-
Add increasing concentrations of the test compound (e.g., from 1 nM to 1 mM).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate for 30 minutes at 4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
GABA-B Receptor Binding Assay:
-
Follow a similar procedure as for GABA-A, but use [³H]-Baclofen as the radioligand.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 4: Workflow for radioligand binding assay.
Protocol 2: GABA Uptake Inhibition Assay
This protocol assesses the compound's ability to inhibit GABA transporters.
Objective: To determine the IC50 of the test compound for inhibiting GABA uptake via specific GAT subtypes.
Methodology:
-
Cell Culture:
-
Use human embryonic kidney (HEK) cells stably transfected to express individual murine or human GABA transporter subtypes (mGAT1, mGAT2, mGAT3, mGAT4).
-
Culture the cells to confluence in 96-well plates.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound for 10-15 minutes at room temperature.
-
Initiate GABA uptake by adding a mixture of [³H]-GABA (e.g., 50 nM) and unlabeled GABA.
-
Incubate for a short period (e.g., 1-3 minutes) at room temperature to measure initial uptake rates.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells with a scintillation cocktail.
-
Measure the amount of [³H]-GABA taken up by the cells using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of GABA uptake at each concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
-
Conclusion and Future Directions
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride represents a structurally intriguing molecule within the class of conformationally restricted GABA analogues. While direct experimental evidence of its biological activity is not yet widely published, its design principles, based on the established structure-activity relationships of related cyclobutane derivatives, strongly suggest potential as a modulator of the GABAergic system. The key to its pharmacological profile lies in how its rigid three-dimensional structure is recognized by the binding sites of GABA receptors and transporters.
The cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid have demonstrated that subtle changes in stereochemistry can lead to significant differences in biological activity.[5] Therefore, a thorough investigation of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is warranted. The experimental protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to elucidate its affinity for GABA receptors, its potency as a GABA uptake inhibitor, and its functional consequences on neuronal activity.
Future research should also focus on the synthesis and evaluation of enantiomerically pure forms of this compound, as stereoselectivity is a hallmark of biologically active molecules. Furthermore, in vivo studies in animal models of epilepsy, anxiety, or neuropathic pain will be essential to translate in vitro findings into potential therapeutic applications. The exploration of such novel, structurally defined GABA analogues holds significant promise for the development of the next generation of more selective and effective neuromodulatory agents.
References
- Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
- Google Patents. (2017). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
-
Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. Retrieved from [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. Retrieved from [Link]
-
ResearchGate. (2015). Structure activity relationship of selective GABA uptake inhibitors. Retrieved from [Link]
-
Wermuth, C. G., Bourguignon, J. J., Schlewer, G., Gies, J. P., Schoenfelder, A., Melikian, A., Bouchet, M. J., Chantreux, D., Molimard, J. C., & Heulard, M. H. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239–249. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Retrieved from [Link]
-
MDPI. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Retrieved from [Link]
-
Sigel, E. (2002). Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry, 277(48), 45625–45628. Retrieved from [Link]
-
ResearchGate. (n.d.). GABA and its conformationally restricted analogues. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
-
Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265–284. Retrieved from [Link]
- Google Patents. (2005). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
- 1. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a fascinating and increasingly important constrained amino acid analogue that has captured the attention of medicinal chemists and drug developers. Its rigid cyclobutane core imparts unique conformational properties to molecules, offering a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive literature review of this valuable building block, delving into its synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical sciences. We will explore its role as a conformationally restricted scaffold, its potential mechanisms of action in neurological disorders, and its utility in the design of novel therapeutics. This document serves as a detailed resource for researchers seeking to leverage the unique attributes of this compound in their drug discovery and development endeavors.
Introduction: The Rationale for Constrained Amino Acids in Drug Design
The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore beyond the traditional chemical space of flat, aromatic molecules. Constrained amino acid analogues, such as 1-(aminomethyl)cyclobutane-1-carboxylic acid, have emerged as a compelling strategy to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target. The cyclobutane ring, a four-membered carbocycle, introduces a significant degree of rigidity, limiting the number of accessible conformations and allowing for the precise positioning of key pharmacophoric elements.[1] This conformational restriction can lead to enhanced binding affinity, improved selectivity against off-target proteins, and increased metabolic stability by shielding susceptible bonds from enzymatic degradation.[1][2]
This guide will focus specifically on the hydrochloride salt of 1-(aminomethyl)cyclobutane-1-carboxylic acid, a versatile building block that combines the conformational constraints of the cyclobutane ring with the ionizable amino and carboxylic acid groups, making it a valuable scaffold for a wide range of therapeutic targets.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its successful development. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a white crystalline powder with good solubility in aqueous solutions, a key attribute for formulation and in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| CAS Number | 1360547-44-9 | [3] |
| Appearance | White crystalline powder | [4] |
| Purity (typical) | ≥ 98% (HPLC) | [4] |
| Storage | 0-8°C | [4] |
Analytical Characterization:
The identity and purity of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride are typically confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the aminomethyl protons, and the exchangeable protons of the carboxylic acid and ammonium groups. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region. The aminomethyl protons would be expected to appear as a singlet or a multiplet depending on the solvent and pH. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (δ 10-12 ppm), and its presence can be confirmed by D₂O exchange.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, the aminomethyl carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically found in the range of 170-180 ppm.[6]
-
-
Mass Spectrometry (MS): Mass spectral analysis, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected.[7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid).[5][8] Derivatization with reagents like o-phthaldialdehyde (OPA) can be employed for enhanced detection of the primary amine.[5]
Synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
Step-by-Step Methodological Considerations:
-
Strecker Synthesis of 1-Aminocyclobutane-1-carbonitrile: This classical method for the synthesis of α-amino acids involves the reaction of an aldehyde or ketone with a source of cyanide and ammonia. In this case, cyclobutanone would be treated with sodium cyanide and ammonium chloride in an aqueous or alcoholic medium. The reaction proceeds through the formation of a cyanohydrin intermediate, which is then aminated.
-
Reduction of the Nitrile Group: The nitrile group of 1-aminocyclobutane-1-carbonitrile can be reduced to a primary amine using various reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
-
Catalytic Hydrogenation: Hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is another common method for nitrile reduction. This method is often preferred for its milder reaction conditions and scalability.
-
-
Hydrolysis of the Carboxamide (if formed as a byproduct) or Nitrile: Depending on the reaction conditions of the nitrile reduction, some hydrolysis to the corresponding carboxamide might occur. Complete hydrolysis to the carboxylic acid can be achieved by heating the intermediate in the presence of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). Acidic hydrolysis is often preferred as it directly yields the hydrochloride salt of the amino acid.
-
Formation of the Hydrochloride Salt: If the hydrolysis is performed under basic conditions, the resulting free amino acid can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol or ethanol. The salt can then be isolated by precipitation or crystallization.
Causality in Experimental Choices: The choice of reducing agent in step 2 is critical. While LiAlH₄ is highly effective, it is also pyrophoric and requires careful handling. Catalytic hydrogenation is generally safer and more environmentally friendly for larger-scale synthesis. The choice between acidic and basic hydrolysis in step 3 will depend on the stability of the molecule and the desired final form (free amino acid or salt).
Mechanism of Action and Pharmacological Rationale
The therapeutic potential of 1-(aminomethyl)cyclobutane-1-carboxylic acid and its derivatives stems from their ability to act as conformationally restricted mimics of endogenous neurotransmitters, particularly γ-aminobutyric acid (GABA).
As a GABA Analogue:
GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its flexible nature allows it to adopt multiple conformations to interact with various receptors and transporters. By incorporating the rigid cyclobutane scaffold, derivatives of 1-(aminomethyl)cyclobutane-1-carboxylic acid can be designed to selectively target specific GABAergic components. The cyclobutane ring constrains the distance and relative orientation of the amino and carboxylic acid groups, which are the key pharmacophoric features for GABA receptor binding. This can lead to increased selectivity for specific GABA receptor subtypes (e.g., GABAₐ, GABAₑ) or GABA transporters (GATs).
Interaction with NMDA Receptors:
Some studies have shown that related 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[9] Specifically, they can interact with the glycine co-agonist site on the NMDA receptor. Overactivation of NMDA receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Therefore, antagonists of the NMDA receptor hold significant therapeutic promise. However, a study on 1-aminocyclobutane-1-carboxylate (ACBC) indicated that despite its in vitro potency, it is rapidly eliminated in vivo, limiting its therapeutic utility.[9] This highlights the importance of further structural modifications to improve the pharmacokinetic properties of this class of compounds.
Logical Relationship of Structure to Activity:
Figure 2: The structural features of 1-(aminomethyl)cyclobutane-1-carboxylic acid and their relationship to its potential biological targets and therapeutic applications.
Applications in Drug Discovery and Development
The unique structural features of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride make it a valuable building block in various areas of drug discovery.
5.1. Central Nervous System (CNS) Disorders:
As discussed, the primary application of this scaffold is in the development of therapeutics for CNS disorders.[4] Its ability to mimic GABA and interact with NMDA receptors makes it a promising starting point for the design of novel anticonvulsants, anxiolytics, and neuroprotective agents. The challenge lies in optimizing the pharmacokinetic properties of these molecules to ensure adequate brain penetration and duration of action.
5.2. Peptide and Peptidomimetic Design:
The incorporation of constrained amino acids into peptides is a well-established strategy to enhance their metabolic stability and oral bioavailability.[2] The cyclobutane moiety can induce specific secondary structures, such as β-turns, which are often involved in receptor recognition.[10] By replacing a natural amino acid with a 1-(aminomethyl)cyclobutane-1-carboxylic acid derivative, researchers can create peptidomimetics with improved drug-like properties.
5.3. As a Scaffold for Library Synthesis:
The functional groups on 1-(aminomethyl)cyclobutane-1-carboxylic acid (the amino and carboxylic acid groups) provide convenient handles for chemical modification. This allows for the creation of diverse chemical libraries for high-throughput screening against a wide range of biological targets. The rigid cyclobutane core serves as a central scaffold, with various substituents being introduced to explore the structure-activity relationships.
Experimental Workflow for Scaffold Elaboration:
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic tailor-made amino acids in the design of modern pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the Role of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in Neuroscience: A Perspective on Conformationally Restricted GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
While a direct and extensive body of research on 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride within the field of neuroscience is not presently available in peer-reviewed literature, its structural features position it as a compelling candidate for investigation as a conformationally restricted analogue of γ-aminobutyric acid (GABA). This guide provides a comprehensive exploration of the scientific rationale, potential mechanisms of action, and hypothetical therapeutic applications of this and related cyclobutane-based amino acids. By examining the established principles of GABAergic neurotransmission and the precedent set by other cyclic GABA analogues, we will construct a framework for the potential significance of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in the development of novel therapeutics for neurological disorders. This document serves as a technical resource and a forward-looking perspective for researchers poised to explore this promising chemical space.
Introduction: The GABAergic System and the Quest for Specificity
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate equilibrium between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric conditions, including epilepsy, anxiety disorders, Huntington's disease, and neuropathic pain.[1][2] Consequently, the development of pharmacological agents that can modulate the GABAergic system has been a cornerstone of neuropharmacology for decades.
GABA itself, however, is a highly flexible molecule, capable of adopting numerous conformations in solution.[3] This conformational flexibility, while integral to its ability to interact with a variety of GABA receptors and transporters, presents a significant challenge for drug design.[3] The lack of a rigid structure makes it difficult to design molecules that selectively target specific subtypes of GABA receptors (GABAA, GABAB, and GABAC) or the GABA transporters (GATs), often leading to off-target effects and a broad side-effect profile.
This has led to a concerted effort in medicinal chemistry to design and synthesize conformationally restricted GABA analogues. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, such as a cyclobutane ring, it is possible to limit the number of accessible conformations.[3][4] This can lead to enhanced selectivity for specific GABAergic targets, improved pharmacokinetic properties, and potentially novel therapeutic activities.
While the specific compound 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride remains largely unexplored, its structural relative, 3-aminocyclobutane-1-carboxylic acid, has been investigated as a GABA analogue.[5] This precedent underscores the potential of the cyclobutane scaffold as a valuable template for the design of new CNS-active agents. This guide will, therefore, focus on the broader potential of cyclobutane-containing amino acids as modulators of the GABAergic system, using 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a focal point for discussion and a template for future research.
The Scientific Rationale for Conformational Restriction
The therapeutic utility of targeting the GABAergic system is well-established, with drugs like benzodiazepines and barbiturates being mainstays in the treatment of anxiety and seizure disorders.[6] However, these agents often lack specificity, leading to sedation, tolerance, and dependence. The development of conformationally restricted GABA analogues represents a more refined approach to modulating GABAergic neurotransmission.
The key advantages of this strategy include:
-
Enhanced Selectivity: By "locking" the GABA pharmacophore into a specific three-dimensional arrangement, it is possible to design molecules that preferentially bind to a single subtype of GABA receptor or transporter. This can lead to a more targeted therapeutic effect with fewer side effects.
-
Improved Potency: A conformationally restricted analogue may more closely mimic the bioactive conformation of GABA at its target, leading to a higher binding affinity and greater potency.
-
Favorable Pharmacokinetics: The incorporation of a cyclic scaffold can increase the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier.[4] It can also reduce the rate of metabolic degradation, leading to a longer duration of action.
The cyclobutane ring, in particular, offers a unique combination of rigidity and three-dimensionality that makes it an attractive scaffold for the design of GABA analogues. Its puckered conformation allows for precise spatial positioning of the amino and carboxylic acid groups, which are crucial for interaction with GABAergic targets.
Cyclobutane Scaffolds in Neuroscience: Precedent and Postulation
Lessons from 3-Aminocyclobutane-1-carboxylic Acid
Research into cis- and trans-3-aminocyclobutane-1-carboxylic acid has provided valuable insights into the potential of cyclobutane-based GABA analogues.[5] The cis isomer, in particular, demonstrated weak to moderate GABA-like activity, including:
-
Inhibition of GABA uptake in rat brain minislices.[5]
-
Inhibition of sodium-independent GABA binding to rat brain membranes.[5]
-
Activity as a substrate for GABA aminotransferase.[5]
-
Depression of the firing rate of cat spinal neurons.[5]
These findings confirm that the cyclobutane ring is a viable scaffold for mimicking the activity of GABA. The difference in activity between the cis and trans isomers also highlights the importance of stereochemistry in determining the pharmacological profile of these compounds.
Hypothetical Profile of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
The titular compound, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, presents a different substitution pattern on the cyclobutane ring compared to the 3-amino-substituted analogue. The geminal arrangement of the aminomethyl and carboxylic acid groups would likely result in a distinct three-dimensional structure and, consequently, a different pharmacological profile.
Based on its structure, we can hypothesize several potential interactions with the GABAergic system:
-
GABAB Receptor Agonism or Antagonism: The spatial relationship between the amino and carboxylic acid groups may be favorable for interaction with the GABAB receptor, which is a G-protein coupled receptor with a distinct binding pocket from the ionotropic GABAA and GABAC receptors.
-
GABA Transporter (GAT) Inhibition: The rigid scaffold could potentially block the substrate binding site of one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), thereby increasing the synaptic concentration of GABA.
-
Allosteric Modulation: It is also possible that the compound does not bind to the GABA binding site itself but rather to an allosteric site on a GABA receptor, modulating the effect of endogenous GABA.
The following diagram illustrates a hypothetical mechanism of action where a cyclobutane GABA analogue acts as a GABAB receptor agonist.
Caption: Hypothetical agonistic action at a presynaptic and postsynaptic GABA-B receptor.
Potential Therapeutic Applications
Given the central role of the GABAergic system in maintaining CNS homeostasis, novel modulators such as 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride could have therapeutic potential in a variety of neurological and psychiatric disorders.
| Potential Indication | Rationale |
| Epilepsy | Enhancing GABAergic inhibition is a cornerstone of anti-seizure therapy. A selective GABAA or GABAB agonist, or a GAT inhibitor, could raise the seizure threshold. |
| Anxiety Disorders | Augmenting GABAergic neurotransmission can produce anxiolytic effects. A selective modulator could offer a better side-effect profile than current benzodiazepines. |
| Neuropathic Pain | GABAergic interneurons in the spinal cord play a critical role in pain modulation. Enhancing their activity could alleviate chronic pain states. |
| Spasticity | GABAB receptor agonists are used to treat spasticity associated with conditions like multiple sclerosis and spinal cord injury. A novel agonist could offer improved efficacy or tolerability. |
| Substance Use Disorders | Dysregulation of the GABAergic system is implicated in addiction. Modulating this system could help to reduce cravings and withdrawal symptoms. |
Synthetic Strategies and Experimental Workflows
General Synthetic Approach for Cyclobutane Amino Acids
A common strategy involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene to form a cyclobutanone intermediate. This can then be converted to the desired amino acid through a series of functional group manipulations, such as a Strecker or Bucherer-Bergs reaction followed by reduction and hydrolysis.
Caption: A generalized synthetic workflow for cyclobutane amino acids.
Experimental Workflow for Characterization
Once synthesized, a novel compound like 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride would need to be rigorously characterized to determine its pharmacological profile. The following is a proposed experimental workflow:
Step 1: In Vitro Profiling
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for various GABA receptor subtypes (GABAA, GABAB) and GABA transporters (GATs).
-
Methodology: Radioligand binding assays using cell membranes expressing the target of interest. A range of concentrations of the test compound are used to displace a known radiolabeled ligand.
-
Data Output: IC50 and Ki values, indicating the potency of the compound at each target.
-
-
Functional Assays:
-
Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.
-
Methodology:
-
Electrophysiology: Patch-clamp recordings from cells expressing the target receptor to measure changes in ion flow in response to the compound.
-
FLIPR Assays: Using fluorescent dyes to measure changes in intracellular calcium or membrane potential in response to receptor activation.
-
-
Data Output: EC50 or IC50 values, and measures of efficacy (e.g., % of maximal response compared to GABA).
-
Step 2: Ex Vivo and In Vivo Evaluation
-
Brain Slice Electrophysiology:
-
Objective: To assess the effect of the compound on synaptic transmission in a more physiologically relevant setting.
-
Methodology: Recording of synaptic currents from neurons in acute brain slices in the presence and absence of the compound.
-
Data Output: Changes in the frequency and amplitude of inhibitory postsynaptic currents (IPSCs).
-
-
Animal Models of Disease:
-
Objective: To evaluate the therapeutic potential of the compound in vivo.
-
Methodology: Administration of the compound to animal models of epilepsy (e.g., PTZ-induced seizures), anxiety (e.g., elevated plus maze), or neuropathic pain (e.g., chronic constriction injury).
-
Data Output: Behavioral measures of disease severity (e.g., seizure score, time spent in open arms, paw withdrawal threshold).
-
Step 3: Pharmacokinetic and Toxicological Assessment
-
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: Measurement of compound concentrations in blood and brain tissue over time following administration.
-
Data Output: Bioavailability, half-life, and brain penetration.
-
-
Preliminary Toxicology:
-
Objective: To assess the safety profile of the compound.
-
Methodology: Acute and repeated-dose toxicity studies in rodents to identify any potential adverse effects.
-
Data Output: Maximum tolerated dose (MTD) and identification of any target organs of toxicity.
-
Caption: A comprehensive workflow for novel compound characterization.
Conclusion and Future Directions
While 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride remains a molecule of hypothetical interest in neuroscience, the scientific principles underlying the design of conformationally restricted GABA analogues are well-established and compelling. The cyclobutane scaffold offers a promising platform for the development of novel, selective modulators of the GABAergic system.
Future research in this area should focus on the synthesis and pharmacological characterization of a series of cyclobutane-based amino acids, including the titular compound. By systematically varying the substitution pattern and stereochemistry on the cyclobutane ring, it may be possible to identify lead compounds with desirable potency, selectivity, and pharmacokinetic properties.
The in-depth technical guide presented here provides a roadmap for researchers and drug development professionals interested in exploring this exciting area of medicinal chemistry and neuroscience. The potential to develop novel therapeutics for a range of debilitating neurological and psychiatric disorders makes the investigation of compounds like 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride a worthy and important endeavor.
References
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
-
Sarrafi, Y., & Ghasemi, J. B. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Journal of the Iranian Chemical Society, 8(1), 1-20. [Link]
-
Faryar, K. A., Webb, A. N., Bhandari, B., Price, T. G., & Bosse, G. M. (2019). Trending gabapentin exposures in Kentucky after legislation requiring use of the state prescription drug monitoring program for all opioid prescriptions. Clinical Toxicology, 57(5), 371-377. [Link]
- Kier, L. B., & Truitt, E. B. (1970). Molecular orbital studies on the conformation of gamma-aminobutyric acid. Experientia, 26(9), 988-989.
-
Ning, X., Chen, Y., Hu, F., & Xia, Y. (2021). Palladium-Catalyzed Cross-Coupling of Cyclobutanone N-Sulfonylhydrazones with Aryl or Benzyl Halides. Organic Letters, 23(21), 8348-8352. [Link]
-
Barranco, S., Cuccu, F., Liu, D., Robin, S., Guillot, R., Secci, F., ... & Frongia, A. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis Via a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry, 26(15), e202300183. [Link]
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]
-
Li, G., Ma, J., & Zhang, X. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Chemical Science, 16(1), 100-107. [Link]
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]
-
Hughes, D. L. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(18), 4254-4256. [Link]
-
Jurik, A., & Siddiqui, Z. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Schlessinger, A., Khoury, K., & Kanner, B. I. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo [3.1. 0] hexane/hexene or [4.1. 0] heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic letters, 24(24), 4414-4418. [Link]
-
Boonstra, E., de Kleijn, R., Colzato, L. S., Alkemade, A., Forstmann, B. U., & Nieuwenhuis, S. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in psychology, 6, 1520. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13984308, 1-(Aminomethyl)cyclohexane-1-carboxylic acid. [Link]
- Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’receptors of the vertebrate retina. Clinical and experimental pharmacology & physiology, 26(11), 937-942.
-
Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of medicinal chemistry, 29(4), 553–559. [Link]
-
Sarrafi, Y., & Ghasemi, J. B. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 239-261. [Link]
-
Werz, D. B. (2018). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2+ 2] cycloaddition of enimides with alkylidene malonates. Angewandte Chemie International Edition, 57(32), 10034-10037. [Link]
-
Beltrán, C., Bañuls, M. J., & González, M. P. (1997). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. British journal of pharmacology, 122(4), 717–724. [Link]
-
Bryson, A., & Petrou, S. (2022). GABA inhibitory neurotransmitter excites cells in the adult brain. The University of Melbourne. [Link]
-
Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66545690, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. [Link]
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. chemistryviews.org [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Untapped Potential of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a Novel GABA Analog: A Technical Guide for Drug Discovery Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The development of GABA analogs has been a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1] This guide delves into the scientific rationale and prospective research avenues for a lesser-explored compound, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. While not extensively characterized in the scientific literature as a GABAergic agent, its structural characteristics, when viewed in the context of established GABA analog design principles, present a compelling case for its investigation as a novel therapeutic candidate. This document will provide a comprehensive overview of the GABAergic system, the strategic design of GABA analogs with a focus on conformationally restricted structures, and a proposed research framework for the synthesis and pharmacological evaluation of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
The GABAergic System: A Fundamental Regulator of Neuronal Activity
The calming effects of GABA are primarily mediated through its interaction with two main classes of receptors: GABAA and GABAB receptors.[2]
-
GABAA Receptors: These are ligand-gated ion channels that, upon GABA binding, open to allow the influx of chloride ions (Cl-) into the neuron.[2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[2] The structural diversity of GABAA receptors, arising from various subunit combinations, allows for fine-tuned regulation of neuronal activity and presents multiple targets for pharmacological intervention.[2]
-
GABAB Receptors: These are G-protein coupled receptors that elicit a slower, more prolonged inhibitory response. Their activation leads to downstream signaling cascades that can, for example, inhibit adenylyl cyclase and reduce intracellular levels of cyclic AMP (cAMP).[3]
Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric conditions, making it a prime target for therapeutic drug development.
The Rationale for GABA Analogs: Beyond the Natural Ligand
While GABA itself is the endogenous ligand for its receptors, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier. This has spurred the development of GABA analogs, which are molecules structurally similar to GABA but with modified physicochemical properties to improve their pharmacokinetic and pharmacodynamic profiles.[1]
A key strategy in the design of potent and selective GABA analogs is the incorporation of conformational constraints. By restricting the flexibility of the molecule, researchers can lock it into a bioactive conformation that preferentially binds to a specific receptor subtype. The use of cyclic structures, such as cyclobutane rings, is a well-established approach to achieve this conformational rigidity.[4][5]
A notable precedent for this approach is the investigation of cis- and trans-3-aminocyclobutane-1-carboxylic acid as GABA analogs. Studies have shown that the cis isomer, in particular, exhibits weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors.[6] This demonstrates the potential of the cyclobutane scaffold in the design of novel GABAergic compounds.
Introducing 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride: A Candidate for Investigation
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound with a compelling structural resemblance to both GABA and previously explored cyclobutane-based GABA analogs.
| Compound | Chemical Formula | Molecular Weight | Key Structural Features |
| GABA | C₄H₉NO₂ | 103.12 g/mol | Flexible four-carbon backbone with amino and carboxyl groups |
| 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C₆H₁₂ClNO₂ | 165.62 g/mol [7] | Cyclobutane ring, aminomethyl group, and carboxylic acid group[7] |
The cyclobutane ring in 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride introduces a degree of rigidity not present in the endogenous GABA molecule. This conformational restriction could potentially lead to enhanced selectivity for specific GABA receptor subtypes. The aminomethyl and carboxylic acid functional groups are essential pharmacophoric elements that mimic the structure of GABA, allowing for potential interaction with GABA binding sites.
Hypothesized Mechanism of Action and Interaction with GABA Receptors
Based on its structure, we can hypothesize several potential mechanisms of action for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride:
-
Direct Agonism/Antagonism: The compound could directly bind to the orthosteric site of GABAA or GABAB receptors, either activating (agonism) or blocking (antagonism) them.
-
Allosteric Modulation: It might bind to a site on the GABA receptor distinct from the GABA binding site, positively or negatively modulating the receptor's response to GABA.[8]
-
Inhibition of GABA Transporters (GATs): The compound could potentially inhibit the reuptake of GABA from the synaptic cleft by blocking GATs, thereby prolonging the inhibitory effect of endogenous GABA.
The following diagram illustrates the potential points of interaction for a novel GABA analog within the GABAergic synapse.
Sources
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride: An Application Note and Detailed Protocol
Introduction
1-(Aminomethyl)cyclobutane-1-carboxylic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The rigid cyclobutane scaffold imparts unique conformational constraints on molecules, making it a desirable motif for the design of novel therapeutics. This document provides a comprehensive guide for the synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, intended for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is designed for reliability and scalability, with a focus on explaining the chemical principles behind each step.
Synthetic Strategy: A Multi-Step Approach from 1,1-Cyclobutanedicarboxylic Acid
The synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can be efficiently achieved through a multi-step sequence starting from the commercially available 1,1-cyclobutanedicarboxylic acid. This strategy involves the selective mono-esterification and mono-amidation of the diacid, followed by a Hofmann rearrangement to introduce the aminomethyl group, and concluding with hydrochloride salt formation. This pathway is advantageous due to the accessibility of the starting material and the well-established transformations involved.
Experimental Protocols
Part 1: Synthesis of 1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid
The initial step involves the selective mono-esterification of 1,1-cyclobutanedicarboxylic acid. This is a crucial step to differentiate the two carboxylic acid groups, allowing for selective modification of one of them.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-cyclobutanedicarboxylic acid in methanol.
-
Reagent Addition: Slowly add acetyl chloride to the solution while stirring. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid.
| Reagent/Parameter | Quantity/Value |
| 1,1-Cyclobutanedicarboxylic acid | 1.0 eq |
| Methanol | Sufficient to dissolve |
| Acetyl Chloride | 1.2 eq |
| Reaction Temperature | Reflux |
| Reaction Time | Monitored by TLC |
Part 2: Synthesis of Methyl 1-(carbamoyl)cyclobutane-1-carboxylate
The next step is the amidation of the remaining carboxylic acid group. This is achieved by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.
Protocol:
-
Acid Chloride Formation: Dissolve the mono-ester from Part 1 in an inert solvent such as dichloromethane. Add oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). The reaction is allowed to warm to room temperature and stirred until the evolution of gas ceases.
-
Amidation: The resulting solution containing the acid chloride is added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Work-up and Purification: The reaction mixture is stirred for a few hours, and the product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to give methyl 1-(carbamoyl)cyclobutane-1-carboxylate.
| Reagent/Parameter | Quantity/Value |
| 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | 1.0 eq |
| Oxalyl Chloride | 1.5 eq |
| DMF | Catalytic |
| Concentrated Ammonium Hydroxide | Excess |
| Reaction Temperature | 0 °C to RT |
Part 3: Hofmann Rearrangement to form Methyl 1-(aminomethyl)cyclobutane-1-carboxylate
The key step of introducing the aminomethyl group is accomplished via a Hofmann rearrangement of the primary amide. This reaction proceeds through a nitrene intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed.
Protocol:
-
Reaction Setup: Prepare a solution of sodium hypobromite in situ by adding bromine to a cold (0 °C) solution of sodium hydroxide in water.
-
Amide Addition: Add the amide from Part 2 to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.
-
Rearrangement: The reaction mixture is then slowly heated to facilitate the rearrangement.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and the product, methyl 1-(aminomethyl)cyclobutane-1-carboxylate, is extracted with a suitable solvent. The organic extracts are combined, dried, and the solvent is removed to yield the crude product.
| Reagent/Parameter | Quantity/Value |
| Methyl 1-(carbamoyl)cyclobutane-1-carboxylate | 1.0 eq |
| Sodium Hydroxide | 4.0 eq |
| Bromine | 1.1 eq |
| Reaction Temperature | 0 °C to 70 °C |
Part 4: Hydrolysis and Hydrochloride Salt Formation
The final step involves the hydrolysis of the methyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.
Protocol:
-
Ester Hydrolysis: The crude product from Part 3 is dissolved in a mixture of water and a co-solvent like methanol. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification and Salt Formation: The reaction mixture is cooled, and the pH is carefully adjusted to acidic with concentrated hydrochloric acid.
-
Isolation of Product: The aqueous solution is then concentrated under reduced pressure to precipitate the 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or acetone), and dried under vacuum.[1]
| Reagent/Parameter | Quantity/Value |
| Methyl 1-(aminomethyl)cyclobutane-1-carboxylate | 1.0 eq |
| Sodium Hydroxide | 2.0 eq |
| Concentrated Hydrochloric Acid | To acidic pH |
| Reaction Temperature | Reflux |
Visualizing the Synthesis and Mechanism
Overall Synthetic Workflow
Caption: Simplified mechanism of the Hofmann rearrangement for the conversion of an amide to an amine.
Safety and Handling
A thorough risk assessment should be conducted before starting any chemical synthesis. [2]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. [3]
-
1,1-Cyclobutanedicarboxylic acid: May cause skin and eye irritation. Handle with care.
-
Oxalyl chloride and Acetyl chloride: Highly corrosive and react violently with water. Handle with extreme caution in a fume hood.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood and have a sodium thiosulfate solution ready for quenching any spills.
-
Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Hydrochloric acid: Corrosive. Handle in a well-ventilated area.
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent. [4][5]
References
- Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid. Organic Syntheses.
- Organic Syntheses Procedure. (n.d.). Cyclobutylamine. Organic Syntheses.
- ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE.
- PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
- Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.
- ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Cyclobutanecarboxylic acid.
- Angene Chemical. (2021). Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.
- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 1-(Boc-amino)cyclobutanecarboxylic acid.
- SynCrest Inc. (n.d.). Handling of reagents.
Sources
Application Notes & Protocols: 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a Versatile Building Block
Abstract
The cyclobutane motif has emerged from a niche curiosity to a cornerstone in modern medicinal chemistry, prized for its ability to impart valuable drug-like properties.[1] Its inherent three-dimensionality and conformational rigidity offer a sophisticated tool for optimizing potency, selectivity, and pharmacokinetic profiles.[2][3] This guide focuses on 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 1360547-44-9), a bifunctional building block that serves as a constrained γ-aminobutyric acid (GABA) analogue. We provide an in-depth analysis of its properties, detailed protocols for its application in amide bond synthesis, and expert insights into the rationale behind experimental choices, empowering researchers to leverage this unique scaffold in the design of novel compounds.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the quest to "escape from flatland," a paradigm shift in drug discovery away from planar, aromatic systems, sp³-rich scaffolds are in high demand.[3] The cyclobutane ring is a premier example of such a scaffold. Its puckered, non-planar structure allows for precise, three-dimensional positioning of substituents, which is critical for interacting with complex biological targets.[1]
1-(Aminomethyl)cyclobutane-1-carboxylic acid is particularly valuable as it presents two key functional handles—a primary amine and a carboxylic acid—emanating from a quaternary center on the cyclobutane ring. This arrangement provides a rigid framework that mimics the neurotransmitter GABA, but with significantly reduced conformational flexibility.[4] Such constrained analogues are instrumental in probing receptor-bound conformations and developing subtype-selective modulators of GABAergic systems, which are implicated in numerous neurological and psychiatric disorders.[5][6]
This building block is therefore a key starting material for:
-
Novel GABA Receptor Modulators: For conditions like epilepsy, anxiety, and spasticity.[5]
-
Peptidomimetics: Where the rigid cyclobutane core can replace more flexible amino acid residues.
-
Fragment-Based Drug Discovery (FBDD): As a rigid core for library synthesis to explore chemical space.[3]
Physicochemical Properties & Handling
Understanding the fundamental properties of a building block is paramount for successful reaction planning and execution. The hydrochloride salt form enhances stability and shelf-life but requires consideration during reaction setup.
| Property | Value | Source(s) |
| CAS Number | 1360547-44-9 | [7] |
| Molecular Formula | C₆H₁₂ClNO₂ | [7] |
| Molecular Weight | 165.62 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in water; soluble in some organic solvents like ethanol and DMSO. | [8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [8] |
Safety & Handling Protocol
Based on available Safety Data Sheets (SDS), 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is classified as a hazardous substance.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Precautionary Measures:
-
Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.[10]
-
Handling: Avoid dust formation. Weigh and transfer the solid carefully. Ensure all spatulas and glassware are dry.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[10]
-
Core Application: Amide Bond Formation
The most fundamental application of this building block is the formation of an amide bond, leveraging either its primary amine or its carboxylic acid. The following section details the protocol for coupling the primary amine with an incoming carboxylic acid, a common and highly effective strategy.
Mechanistic Insight: The "Why" of Amide Coupling
Directly reacting a carboxylic acid with an amine is typically unproductive, as it results in a rapid acid-base reaction to form a stable ammonium-carboxylate salt.[12] To overcome this, the carboxylic acid must be "activated." Modern coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[13]
Furthermore, since our building block is a hydrochloride salt, its primary amine is protonated (R-NH₃⁺). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the salt and liberate the free amine (R-NH₂) in situ, making it available for the coupling reaction.[14]
Detailed Protocol: Amine Coupling with a Carboxylic Acid
This protocol describes the coupling of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride with a generic carboxylic acid partner using HATU, a highly efficient and widely used coupling reagent.[15]
Materials:
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid of interest (1.1 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active ester.
-
Causality Insight: Pre-mixing the carboxylic acid with HATU before adding the amine can improve reaction efficiency by ensuring the acid is fully activated, minimizing potential side reactions.
-
-
Amine Addition: In a separate vial, dissolve 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction flask.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring reaction mixture at 0 °C (ice bath).
-
Causality Insight: Two equivalents of base are needed to neutralize the hydrochloride salt and the ammonium generated from the HATU reaction. An additional equivalent is often used to drive the reaction to completion. Adding the base slowly at 0°C helps control any exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Workup - Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts.
-
Water (1x).
-
Brine (1x) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure amide product.
Application Case Study: Designing Constrained GABA Analogues
GABA is the primary inhibitory neurotransmitter in the central nervous system.[6] Its flexible structure allows it to adopt multiple conformations, only one of which is active at its target receptor. By using a rigid building block like 1-(aminomethyl)cyclobutane-1-carboxylic acid, we can synthesize analogues locked in a specific conformation, potentially leading to higher potency and selectivity.[4]
The protocol described in Section 3.2 can be directly applied to synthesize a library of novel GABA analogues by coupling the building block's free carboxylic acid with a diverse set of amines.
Comparative Data on Coupling Reagents
The choice of coupling reagent can significantly impact yield and ease of purification. While HATU is highly effective, other carbodiimide-based reagents like EDC are also common.[16]
| Reagent System | Typical Yield | Key Advantage(s) | Key Disadvantage(s) | Source(s) |
| HATU / DIPEA | High | Fast reaction times, high efficiency for hindered amines. | Expensive, byproducts can be difficult to remove. | [15] |
| EDC-HCl / HOBt | Moderate-High | Water-soluble byproducts (urea) are easily removed by aqueous workup. | Slower reaction times, may be less effective for challenging couplings. | [14][16] |
| DCC / DMAP | Moderate-High | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. DCC is a potent allergen. | [12] |
Conclusion and Future Outlook
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is more than just a chemical; it is a strategic tool for medicinal chemists. Its rigid, bifunctional nature provides a reliable platform for creating structurally novel compounds with precisely controlled three-dimensional architecture. The robust amide coupling protocols detailed herein serve as a validated starting point for synthesizing libraries of constrained GABA analogues and other peptidomimetics. The continued exploration of such sp³-rich building blocks will undoubtedly fuel the discovery of next-generation therapeutics that successfully navigate beyond the confines of "flatland" chemistry.[3]
References
-
1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications.
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information.
-
Cyclobutanecarboxylic acid. Wikipedia.
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC, National Center for Biotechnology Information.
-
Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. BenchChem.
-
SAFETY DATA SHEET - 1-(Boc-amino)cyclobutanecarboxylic acid. Fisher Scientific.
-
Cyclobutane analogs of GABA. PubMed, National Center for Biotechnology Information.
-
Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Angene Chemical.
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona.
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC, PubMed Central.
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
-
1-Aminocyclobutanecarboxylic acid-SDS. MedChemExpress.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
-
Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH.
-
Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed, National Center for Biotechnology Information.
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
-
Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid. Cayman Chemical.
-
Biochemistry, Gamma Aminobutyric Acid. StatPearls, NCBI Bookshelf.
-
1-aMinocyclobutane-1-carboxylic acid hydrochloride. ChemBK.
-
1-Amino-1-cyclobutanecarboxylic acid hydrochloride. BLD Pharm.
-
Physiology, GABA. StatPearls, NCBI Bookshelf.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
Application Notes and Protocols: In Vitro Evaluation of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride for GABAergic Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, a novel cyclobutane-containing amino acid derivative. While direct evidence of its interaction with the GABAergic system is emerging, structurally related cyclobutane analogs of GABA have demonstrated activity at GABA receptors and transporters[1]. This guide, therefore, presents a logical, tiered approach to systematically characterize the potential modulatory effects of this compound on GABAA and GABAB receptors. We detail protocols for foundational radioligand binding assays to establish direct receptor interaction, followed by functional assays, including electrophysiology and fluorescence-based methods, to elucidate the nature of this interaction (agonist, antagonist, or allosteric modulator). The causality behind experimental choices and the integration of self-validating systems within each protocol are emphasized to ensure scientific rigor and data reliability.
Introduction: The Rationale for Investigating Novel Cyclobutane Analogs as GABAergic Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability[2]. Its receptors, primarily the ionotropic GABAA and metabotropic GABAB receptors, are well-established therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia[2].
The development of novel GABA receptor modulators with improved selectivity and side-effect profiles is an ongoing endeavor in medicinal chemistry. Conformationally restricted analogs of GABA are of particular interest as they can provide insights into the bioactive conformation of GABA and lead to the discovery of subtype-selective ligands. The cyclobutane scaffold, a rigid cyclic structure, offers a unique platform for designing such analogs[1]. Previous research on compounds like cis- and trans-3-aminocyclobutane-1-carboxylic acid has shown that this structural motif can confer GABA-like activity, including inhibition of GABA uptake and direct binding to GABA receptors[1].
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride represents a novel structural variation within this class of compounds. Its potential to interact with GABA receptors is mechanistically plausible but requires empirical validation. This application note provides a systematic workflow for researchers to conduct this validation in vitro.
Characterization Workflow: A Tiered Approach
A logical progression of assays is crucial for an efficient and informative investigation. We propose a three-tiered approach to characterize the interaction of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride with GABA receptors.
Figure 2. Potential mechanisms of action of a test compound at the GABAA receptor.
Trustworthiness and Self-Validation
To ensure the reliability of the results, each protocol should include internal controls:
-
Positive Controls: Use known agonists (e.g., GABA, muscimol), antagonists (e.g., bicuculline), and positive allosteric modulators (e.g., diazepam) to confirm that the assay system is responding appropriately.
-
Negative Controls: Vehicle controls (the solvent in which the test compound is dissolved) are essential to rule out any effects of the solvent itself.
-
Concentration-Response Curves: Always test compounds over a wide range of concentrations to establish a clear dose-dependent effect.
-
Orthogonal Assays: Confirming a "hit" from a primary screen (e.g., FLIPR) with a more direct and mechanistically different assay (e.g., electrophysiology) significantly increases confidence in the data.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride and other novel compounds at GABA receptors. By following this tiered approach, from initial binding studies to detailed functional analysis, researchers can efficiently determine the GABAergic activity of their compounds of interest, paving the way for further drug development efforts. The emphasis on causality and built-in validation at each stage is designed to produce high-quality, reproducible data that will be trusted by the scientific community.
References
-
The GABA B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Kenakin, T. P. (1981). Cyclobutane analogs of GABA. PubMed. Retrieved January 26, 2026, from [Link]
-
Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]
-
Enna, S. J., & Snyder, S. H. (1977). Characterization of GABA Receptors. PMC. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Belelli, D., Harrison, N. L., Maguire, J., & Lambert, J. J. (2009). Electrophysiology of ionotropic GABA receptors. PMC. Retrieved January 26, 2026, from [Link]
-
High-throughput imaging of GABA fluorescence as a functional assay for variants 1 in the neurodevelopmental gene, SLC6A1. (2025, November 10). bioRxiv. Retrieved January 26, 2026, from [Link]
-
Synthesis and Characterization of a Novel γ-Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
GABA. (n.d.). PDSP. Retrieved January 26, 2026, from [Link]
-
γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Acute effects of partial positive allosteric GABAA receptor modulation by GT-002 on psychophysiological and cognitive measures: protocol for the TOTEMS phase II trial targeting cognitive impairment associated with schizophrenia. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). ACS Central Science. Retrieved January 26, 2026, from [Link]
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Gibson, W. J., Garcia-Rivas, V., & Hales, T. G. (2015). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed Central. Retrieved January 26, 2026, from [Link]
-
Single-Molecule Fluorescence Imaging Reveals GABAB Receptor Aggregation State Changes. (2022, January 18). Frontiers. Retrieved January 26, 2026, from [Link]
-
Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE, 9(2), e88667. [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). ScholarWorks. Retrieved January 26, 2026, from [Link]
-
Optimizing Hoffmann Reflex Rate-Dependent Depression: A Feasible Protocol for Assessing Spinal Inhibition in Upper and Lower Limbs. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
Sources
Application Notes and Protocols for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a Receptor Ligand
Introduction: Unveiling the Potential of a Conformationally Restricted Glycine Site Ligand
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a conformationally restricted amino acid analog that has emerged as a valuable tool for investigating the function of excitatory neurotransmitter receptors. Its rigid cyclobutane core offers a unique structural scaffold that provides insights into the pharmacophore of its target receptors. While initial interest in cyclobutane analogs of GABA suggested a potential interaction with GABA receptors, compelling evidence now points towards the N-methyl-D-aspartate (NMDA) receptor, specifically the glycine co-agonist site, as a primary target for the parent compound, 1-aminocyclobutane-1-carboxylic acid (ACBC)[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a ligand for the NMDA receptor glycine site. We will delve into its mechanism of action, provide detailed protocols for its characterization, and discuss its potential applications in neuroscience research and drug discovery.
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine[2]. The glycine binding site on the GluN1 subunit of the NMDA receptor has become an attractive therapeutic target for a range of neurological and psychiatric disorders. Ligands that modulate this site can fine-tune NMDA receptor activity, offering a more subtle approach than directly blocking the glutamate binding site or the ion channel.
1-Aminocyclobutane-1-carboxylic acid (ACBC) has been characterized as a partial agonist or antagonist at the NMDA receptor glycine site, depending on the specific experimental conditions[1][3]. This dual activity makes it a particularly interesting pharmacological tool. As a partial agonist, it can provide a baseline level of receptor activation while preventing excessive stimulation by the full endogenous co-agonists. As an antagonist, it can competitively block the glycine site, thereby reducing NMDA receptor function. The aminomethyl extension in the title compound may further influence its binding affinity and functional properties, making it a novel derivative for investigation.
This guide will provide detailed protocols for two key experimental approaches to characterize the interaction of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride with the NMDA receptor: a radioligand binding assay to determine its affinity for the glycine site and an electrophysiology assay to assess its functional effects on NMDA receptor-mediated currents.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | PubChem |
| Molecular Formula | C₆H₁₂ClNO₂ | PubChem |
| Molecular Weight | 165.62 g/mol | PubChem |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a competitive binding assay to determine the affinity of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride for the glycine binding site on the NMDA receptor in rat brain membranes. The assay utilizes a radiolabeled antagonist, such as [³H]DCKA (5,7-dichlorokynurenic acid), to label the glycine site[5].
Rationale: This experiment quantifies the ability of the test compound to displace a known high-affinity radioligand from the glycine binding site. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
-
[³H]DCKA (5,7-dichlorokynurenic acid) or other suitable radioligand for the glycine site
-
Unlabeled DCKA or glycine (for determining non-specific binding)
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polypropylene tubes
-
Homogenizer
-
Refrigerated centrifuge
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction. d. Wash the pellet by resuspending in ice-cold Assay Buffer and centrifuging again at 40,000 x g for 30 minutes. Repeat this wash step twice to remove endogenous ligands. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard method like the Bradford assay.
-
Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. b. Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]DCKA (to a final concentration of ~1-5 nM), and 100 µL of the membrane preparation. c. Non-specific Binding: Add 50 µL of a high concentration of unlabeled DCKA or glycine (e.g., 1 mM), 50 µL of [³H]DCKA, and 100 µL of the membrane preparation. d. Competition: Add 50 µL of varying concentrations of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, 50 µL of [³H]DCKA, and 100 µL of the membrane preparation. e. Incubate the tubes at 4°C for 60 minutes. f. Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer. g. Wash the filters rapidly with three aliquots of ice-cold Assay Buffer. h. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Electrophysiological Characterization of Functional Activity at NMDA Receptors
This protocol outlines the use of whole-cell patch-clamp electrophysiology to investigate the functional effects of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride on NMDA receptor-mediated currents in cultured neurons or brain slices.
Rationale: This technique allows for the direct measurement of ion flow through NMDA receptor channels in response to agonist application. By applying the test compound, one can determine whether it acts as an agonist, antagonist, or partial agonist, and characterize its effects on the kinetics of the receptor response.
Diagram of the Electrophysiology Experimental Setup:
Caption: Key components of a whole-cell patch-clamp setup.
Materials:
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
-
NMDA
-
Glycine
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
Artificial Cerebrospinal Fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose, saturated with 95% O₂/5% CO₂.
-
Intracellular solution for the recording pipette containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Patch-clamp electrophysiology setup (microscope, micromanipulator, amplifier, data acquisition system)
-
Perfusion system for drug application
Procedure:
-
Preparation of Cells: a. Culture primary neurons or prepare acute brain slices according to standard laboratory protocols. b. Place the culture dish or brain slice in the recording chamber on the microscope stage and continuously perfuse with ACSF.
-
Whole-Cell Recording: a. Fabricate patch pipettes from borosilicate glass capillaries and fill them with the intracellular solution. b. Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Drug Application and Data Acquisition: a. Establish a baseline recording of spontaneous synaptic activity. b. Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to elicit an NMDA receptor-mediated inward current. c. After a stable baseline response is obtained, co-apply 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride at various concentrations with the NMDA and glycine solution. d. To test for antagonist activity, apply the test compound in the presence of saturating concentrations of both NMDA and glycine. A reduction in the current amplitude would indicate antagonism. e. To test for partial agonist activity, apply the test compound in the absence of glycine but in the presence of NMDA. An inward current that is smaller than the current elicited by a saturating concentration of glycine would suggest partial agonism. f. Record the changes in the amplitude, rise time, and decay kinetics of the NMDA receptor-mediated currents.
-
Data Analysis: a. Measure the peak amplitude of the inward currents in the absence and presence of the test compound. b. Construct concentration-response curves to determine the EC₅₀ (for agonist/partial agonist activity) or IC₅₀ (for antagonist activity). c. Analyze the effects of the compound on the kinetics of the current, such as the time to peak and the decay time constant.
Expected Results and Interpretation
Based on the literature for the parent compound ACBC, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is expected to exhibit affinity for the NMDA receptor glycine site.
-
Radioligand Binding: The compound is expected to displace the binding of [³H]DCKA in a concentration-dependent manner, yielding a Ki value that will quantify its binding affinity. A lower Ki value indicates higher affinity.
-
Electrophysiology:
-
As an antagonist: When co-applied with saturating concentrations of NMDA and glycine, the compound is expected to reduce the amplitude of the NMDA receptor-mediated current.
-
As a partial agonist: When applied in the presence of NMDA but the absence of glycine, the compound may elicit an inward current that is smaller in amplitude than that produced by a saturating concentration of glycine. At higher concentrations, it may also exhibit antagonistic effects by competing with the full agonist. Functional studies on ACBC have shown that it can reduce both the amplitude and the decay time of NMDA-mediated excitatory postsynaptic currents (eNEPSCs)[6].
-
Potential Applications
The unique pharmacological profile of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a potential modulator of the NMDA receptor glycine site makes it a valuable tool for a variety of research applications:
-
Probing the structure and function of the NMDA receptor glycine site: The conformationally restricted nature of the cyclobutane ring can help to map the binding pocket of the glycine site.
-
Investigating the role of NMDA receptors in synaptic plasticity: By modulating NMDA receptor activity, this compound can be used to study its involvement in long-term potentiation (LTP) and long-term depression (LTD).
-
Exploring therapeutic strategies for neurological and psychiatric disorders: Given the role of NMDA receptor dysfunction in conditions such as schizophrenia, depression, and neurodegenerative diseases, this compound could serve as a lead for the development of novel therapeutics. The partial agonist/antagonist profile may offer a more refined modulation of NMDA receptor activity with a potentially better side-effect profile than full antagonists.
A Note on GABA Receptor Activity
While the primary focus of this guide is on the NMDA receptor, it is worth noting that a related compound, cis-3-aminocyclobutane-1-carboxylic acid, has been shown to exhibit weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors[3]. Therefore, when characterizing 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, it may be prudent to also assess its activity at GABA receptors to determine its selectivity profile. Standard radioligand binding assays using radiolabeled GABA or GABA receptor ligands can be employed for this purpose.
Conclusion
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride represents a promising pharmacological tool for the study of NMDA receptor function. Its action at the glycine co-agonist site provides a means to finely tune the activity of this critical receptor. The detailed protocols provided in this guide will enable researchers to thoroughly characterize its binding affinity and functional effects, thereby facilitating its use in advancing our understanding of glutamatergic neurotransmission and exploring new therapeutic avenues for a host of CNS disorders.
References
-
Watson, G. B., Bolanowski, M. A., Baganoff, M. P., Deppeler, C. L., & Lanthorn, T. H. (1989). Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA. European Journal of Pharmacology, 167(2), 291–294. [Link]
-
Mayer, M. L., Westbrook, G. L., & Guthrie, P. B. (1984). Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones. Nature, 309(5965), 261–263. [Link]
-
ChemBK. (2024, April 9). 1-aMinocyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]
-
Wood, P. L., Rao, T. S., Iyengar, S., Lanthorn, T. H., Monahan, J. B., & Gray, N. M. (1990). A review of the in vitro and in vivo neurochemical and pharmacological properties of the NMDA receptor/ionophore complex. Neurochemical Research, 15(3), 217–230. [Link]
-
Parsons, C. G., Stöffler, A., & Danysz, W. (2006). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neuropharmacology, 51(5), 813–824. [Link]
-
Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4–29. [Link]
-
Watson, G. B., Bolanowski, M. A., Baganoff, M. P., Deppeler, C. L., & Lanthorn, T. H. (1989). Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA. European journal of pharmacology, 167(2), 291–294. [Link]
-
Priestley, T., Laughton, P., Myers, J., Le Bourdelles, B., Kerby, J., & Whiting, P. (1995). Pharmacological properties of recombinant human N-methyl-D-aspartate receptors comprising NR1a/NR2A and NR1a/NR2B subunit assemblies. Molecular pharmacology, 48(5), 841–848. [Link]
-
Wood, M. W., VanDongen, A. M., & Johnson, J. W. (1995). A molecular model of the NMDA receptor ion channel. Journal of Neuroscience, 15(5 Pt 1), 3466–3480. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
-
Monaghan, D. T., & Larsen, H. E. (1997). NR1 and NR2 subunit contributions to N-methyl-D-aspartate receptor channel blocker pharmacology. Journal of Pharmacology and Experimental Therapeutics, 280(2), 614–620. [Link]
-
Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493–503. [Link]
-
Chen, P. E., Geballe, M. T., Stansfeld, P. J., Johnston, A. R., Yuan, H., Taly, A., ... & Wollmuth, L. P. (2008). Structural basis for the activation of GluN1/GluN2D NMDA receptors. Neuron, 60(2), 227–241. [Link]
-
Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992–997. [Link]
-
Lee, C. H., Lü, W., Michel, J. C., Goehring, A., Du, J., Song, X., & Gouaux, E. (2014). NMDA receptor structures reveal subunit arrangement and pore architecture. Nature, 511(7508), 191–197. [Link]
-
Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]
-
Baron, B. M., Harrison, B. L., Miller, F. P., McDonald, I. A., Salituro, F. G., Schmidt, C. J., ... & White, H. S. (1990). 5,7-Dichlorokynurenic acid, a potent and selective antagonist of the glycine site on the N-methyl-D-aspartate receptor. Journal of Pharmacology and Experimental Therapeutics, 252(3), 1157–1162. [Link]
-
Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597–664. [Link]
-
Lester, R. A., Clements, J. D., Westbrook, G. L., & Jahr, C. E. (1990). Channel kinetics of most NMDA receptors in cultured rat hipoccampal neurons. The Journal of physiology, 424, 515–531. [Link]
-
Benveniste, M., & Mayer, M. L. (1991). Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites for glutamate. Biophysical journal, 59(3), 560–573. [Link]
-
Clements, J. D., & Westbrook, G. L. (1991). Activation kinetics reveal the number of glutamate and glycine binding sites on the N-methyl-D-aspartate receptor. Neuron, 7(4), 605–613. [Link]
-
Banke, T. G., & Traynelis, S. F. (2003). Activation of NR1/NR2B NMDA receptors. Nature neuroscience, 6(2), 144–152. [Link]
-
Erreger, K., Geballe, M. T., Kristensen, A., Chen, P. E., Hansen, K. B., Lee, C. J., ... & Traynelis, S. F. (2007). Subunit-specific agonist activity at NR2A-, NR2B-, NR2C-, and NR2D-containing N-methyl-D-aspartate glutamate receptors. Molecular pharmacology, 72(4), 927–938. [Link]
-
Hansen, K. B., Furukawa, H., & Traynelis, S. F. (2012). The iGluR channel lobby. Nature chemical biology, 8(12), 943–945. [Link]
-
Yuan, H., Hansen, K. B., Vance, K. M., Ogden, K. K., & Traynelis, S. F. (2015). Control of NMDA receptor function by the NR2 subunit amino-terminal domain. Journal of Neuroscience, 35(40), 13664–13677. [Link]
-
Gielen, M., Le Goff, A., Stroebel, D., Johnson, J. W., & Paoletti, P. (2009). Structural basis of allosteric agonism in NMDA receptors. The EMBO journal, 28(18), 2813–2824. [Link]
-
Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835–837. [Link]
-
Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529–531. [Link]
-
Kemp, J. A., Foster, A. C., & Wong, E. H. (1987). Non-competitive antagonists of N-methyl-D-aspartate receptors. Trends in neurosciences, 10(7), 294–298. [Link]
Sources
- 1. Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a partial agonist and a full antagonist acting at the glycine site of the NMDA receptor on inflammation-induced mechanical hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Support for radiolabeling of a glycine recognition domain on the N-methyl-D-aspartate receptor ionophore complex by 5,7-[3H]dichlorokynurenate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid HCl
Welcome to the technical support guide for the synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this multi-step synthesis. We will delve into common challenges, explain the underlying chemical principles, and provide actionable, field-tested solutions to improve your yield and purity.
Overview of a Common Synthetic Pathway
A prevalent route to 1-(Aminomethyl)cyclobutane-1-carboxylic acid involves a modified Strecker synthesis, which is a powerful method for creating amino acids.[1][2][3] The general sequence begins with cyclobutanone and proceeds through key intermediates like an α-aminonitrile, which is subsequently hydrolyzed. While seemingly straightforward, the strained cyclobutane ring and the bifunctional nature of the target molecule present unique challenges.[4]
This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Section 1: Troubleshooting Low Overall Yield
Low overall yield is the most frequent issue, often stemming from inefficiencies in one or more specific steps. Let's break down the synthesis and address potential pitfalls.
Q1: My initial aminonitrile formation step is low-yielding. What are the common causes and solutions?
This is a critical C-C bond-forming step. The reaction involves the condensation of cyclobutanone with an amine source (like ammonia or ammonium chloride) to form an imine, which is then attacked by a cyanide nucleophile.[1][2]
Causality & Troubleshooting:
-
Inefficient Imine Formation: The equilibrium between the ketone, amine, and imine may not favor the imine. This can be due to the presence of excess water or inappropriate pH.
-
Solution: Ensure anhydrous or water-controlled conditions. While the reaction can tolerate some water, excess water can push the equilibrium back towards the starting materials. Using ammonium chloride (NH₄Cl) in conjunction with a cyanide salt (e.g., NaCN or KCN) helps to buffer the reaction and provide the ammonia source in situ.[1]
-
-
Cyanide Reactivity: The cyanide source must be effective. Hydrogen cyanide (HCN) is highly effective but extremely toxic.[2] Safer alternatives like KCN or NaCN are common, but their reactivity depends on the reaction conditions.
-
Solution: The combination of NH₄Cl and KCN is often used to generate NH₄CNin situ, which can be more reactive.[1] The reaction is typically run in a protic solvent like methanol or ethanol to facilitate proton exchange.
-
-
Side Reactions: Cyclobutanone can undergo self-aldol condensation, especially under basic conditions.
-
Solution: Maintain careful control of temperature and reagent addition. Adding the cyanide solution slowly to the mixture of cyclobutanone and ammonium salt can help minimize side reactions by keeping the concentration of free cyanide low.
-
Q2: The hydrolysis of the aminonitrile to the final amino acid is incomplete or produces significant impurities. How can I optimize this step?
Hydrolysis of nitriles, especially sterically hindered ones, requires forcing conditions (strong acid or base and heat), which can also promote side reactions.[5][6] The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[6]
Causality & Troubleshooting:
-
Incomplete Hydrolysis: The stability of the nitrile or the intermediate amide can lead to incomplete conversion.
-
Solution: Increase reaction time and/or temperature. A common method is heating under reflux with concentrated hydrochloric acid (e.g., 6M HCl).[2] Monitor the reaction by TLC or HPLC to ensure full conversion of the starting material and the intermediate amide.
-
-
Ring-Opening/Degradation: The strained cyclobutane ring can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally quite stable.[7] More likely is degradation of the amino acid product itself through decarboxylation or other pathways at very high temperatures.
-
Solution: Employ a two-stage hydrolysis. First, use milder conditions (e.g., concentrated H₂SO₄ at a controlled temperature) to convert the nitrile to the intermediate amide. After isolation, hydrolyze the more labile amide under standard acidic conditions. This can prevent prolonged exposure of the final product to harsh conditions.
-
Table 1: Comparison of Hydrolysis Conditions
| Condition | Reagent | Temperature (°C) | Typical Time (h) | Pros | Cons |
| Standard Acid | 6M - 12M HCl | Reflux (100-110) | 12 - 24 | One step, readily available reagent. | Can cause degradation, requires high temp. |
| Standard Base | 4M - 8M NaOH | Reflux (100-110) | 12 - 24 | Effective for some substrates. | Product is a salt, requires acidification. |
| Two-Stage | 1. Conc. H₂SO₄2. 6M HCl | 1. 80-902. Reflux | 1. 4-82. 6-12 | Milder initial step, can reduce byproducts. | More complex, involves isolation of intermediate. |
Q3: I'm seeing a significant loss of product during the final isolation and hydrochloride salt formation. What is the best practice for crystallization?
1-(Aminomethyl)cyclobutane-1-carboxylic acid is an amino acid, making it zwitterionic and highly polar.[8] This can make it tricky to handle and crystallize effectively. The hydrochloride salt is typically formed to improve crystallinity and handling.
Causality & Troubleshooting:
-
High Water Solubility: The product is likely very soluble in water and to some extent in lower alcohols like methanol or ethanol, leading to losses in the mother liquor.
-
Solution 1 (pH Adjustment): After hydrolysis with HCl, the product is already in its hydrochloride form. The key is to reduce its solubility. Carefully concentrate the aqueous solution in vacuo to a thick slurry.
-
Solution 2 (Anti-Solvent Crystallization): Add a less polar, water-miscible solvent (an "anti-solvent") like isopropanol (IPA) or acetone to the concentrated aqueous solution to induce precipitation.[9] The optimal ratio of water to anti-solvent must be determined empirically.
-
-
Oiling Out: The product may separate as a viscous oil instead of a crystalline solid, which is a common problem with amino acid derivatives.[10] This is often due to residual impurities or too-rapid crystallization.
-
Solution: Ensure the crude product is reasonably pure before crystallization. If it oils out, try re-heating the mixture to dissolve the oil, then cool it much more slowly with vigorous stirring. Seeding with a small crystal of pure product can be highly effective. Using a solvent system where the product has very slight solubility at room temperature (e.g., Ethanol/IPA mixtures) can also promote crystal formation over oiling.[10]
-
Section 2: Frequently Asked Questions (FAQs)
What is the most common synthetic route for this molecule?
A modified Strecker synthesis starting from cyclobutanone is a very common and scalable approach.[3] An alternative involves pathways used for gabapentin synthesis, where a di-acid precursor is converted to an anhydride and then subjected to a Curtius or Hofmann rearrangement to install the amine functionality.[11][12]
How can I monitor the progress of these reactions effectively?
-
Thin Layer Chromatography (TLC): Excellent for quick qualitative checks. Use a polar solvent system (e.g., Dichloromethane/Methanol with a few drops of acetic acid or ammonia). Staining with ninhydrin is essential to visualize the amino-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of intermediates and the final product.
Are there any specific safety concerns with this synthesis?
Yes. The use of cyanide salts (KCN, NaCN) is the most significant hazard. These reactions must be performed in a well-ventilated fume hood, and the reaction should never be allowed to become strongly acidic, as this will generate highly toxic hydrogen cyanide (HCN) gas. [2][13] Always have a cyanide antidote kit available and ensure all lab personnel are trained in its use. The hydrolysis step with concentrated acids also requires appropriate personal protective equipment (PPE).
Visual Guides & Protocols
Workflow Diagram: Troubleshooting Synthesis Yield
This diagram outlines a decision-making process when encountering low yields.
Caption: Troubleshooting decision tree for low yield optimization.
Protocol: Optimized Anti-Solvent Crystallization
This protocol provides a robust method for isolating the final product as its hydrochloride salt.
-
Concentration: Following the acidic hydrolysis (e.g., with 6M HCl), transfer the aqueous reaction mixture to a round-bottom flask. Concentrate the solution using a rotary evaporator at 50-60°C until a dense, stirrable slurry or a viscous oil is obtained. The goal is to remove most of the water.
-
Solvent Exchange: Add isopropanol (IPA), approximately 5-10 volumes relative to the estimated volume of the concentrate.
-
Dissolution & Seeding: Heat the mixture to 70-80°C with vigorous stirring. The product should dissolve or become a less viscous suspension. If the product remains oily, try adding a minimal amount of water dropwise to achieve dissolution. Once a clear (or near-clear) solution is obtained, allow it to cool slowly. If available, add a small seed crystal at around 60°C to promote crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature over several hours. For maximum yield, you can then cool the mixture to 0-5°C and hold for an additional 1-2 hours.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA to remove residual mother liquor and impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
References
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (n.d.). Retrieved January 26, 2026, from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014). Retrieved January 26, 2026, from [Link]
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents. (n.d.).
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (n.d.). Retrieved January 26, 2026, from [Link]
- US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents. (n.d.).
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Retrieved January 26, 2026, from [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Retrieved January 26, 2026, from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014). Retrieved January 26, 2026, from [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Synthesis of cyclobutane analogues - ResearchGate. (2021). Retrieved January 26, 2026, from [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - MDPI. (2021). Retrieved January 26, 2026, from [Link]
-
A Process For The Preparation Of Gabapentin Hydrochloride - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]
- US2404503A - Preparation of amino acids from their salts - Google Patents. (n.d.).
-
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. (2024). Retrieved January 26, 2026, from [Link]
-
cyclobutanone - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples – Chemistry Steps. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
HYDROLYSIS REACTIONS. (2018). Retrieved January 26, 2026, from [Link]
-
Crystallization of Amino Acids - GEA. (n.d.). Retrieved January 26, 2026, from [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. (n.d.).
-
Gabapentin impurity compound and preparation method thereof - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]
-
1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
- 11. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 12. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 13. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride stability and storage conditions
Welcome to the technical support center for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to empower your research.
Core Concepts: Understanding the Molecule
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a non-proteinogenic amino acid analogue. Its rigid cyclobutane core introduces conformational constraints, making it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other bioactive molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media.
Below is the chemical structure of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride:
Caption: Potential Degradation Pathways
-
Decarboxylation: Elevated temperatures can potentially lead to the loss of the carboxylic acid group as carbon dioxide. Carboxylic acids are known to undergo thermal decomposition. [2]* Hydrolysis: As a hydrochloride salt of an amino acid, the compound can be hygroscopic. [3]Absorption of moisture from the atmosphere can lead to the formation of the free base and hydrochloric acid, which may alter the pH of the microenvironment and affect stability.
-
Ring Strain-Induced Opening: Cyclobutane rings possess significant ring strain and can be susceptible to opening under harsh conditions such as strong acids, bases, heat, or UV radiation. [4]* Oxidation: The amine group could be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
Q1: The solid powder in the bottle appears clumpy and discolored. Can I still use it?
A: Clumping is often a sign of moisture absorption, which can lead to hydrolysis and other degradation pathways. [3]Discoloration suggests chemical degradation. We do not recommend using the compound if its physical appearance has significantly changed. To prevent this, always store the compound in a tightly sealed container in a desiccator at the recommended temperature (2-8°C).
Q2: I'm dissolving the compound in an aqueous buffer and see some precipitation over time. What is happening?
A: This could be due to several factors:
-
Solubility Limits: You may have exceeded the solubility of the compound in your specific buffer system at a particular pH. The solubility of amino acids can be pH-dependent.
-
pH-Dependent Stability: Changes in the pH of your solution over time could affect the stability and solubility of the compound.
-
Interaction with Buffer Components: The compound may be interacting with other components in your buffer, leading to the formation of an insoluble complex.
Troubleshooting Steps:
-
Confirm the solubility of the compound in your buffer system.
-
Prepare fresh solutions before each experiment.
-
If possible, filter the solution after preparation to remove any initial insoluble material.
-
Consider using a different buffer system.
Q3: My experimental results are inconsistent when using this compound. Could it be a stability issue?
A: Yes, inconsistent results are a classic sign of compound instability. If the compound is degrading in your stock solution or during the course of your experiment, the effective concentration will decrease, leading to variability.
Self-Validation Protocol:
-
Prepare a Fresh Stock Solution: Compare the results obtained with a freshly prepared solution to those from an older stock solution.
-
Time-Course Experiment: Analyze the purity of your experimental solution at the beginning and end of your typical experimental duration using an appropriate analytical method like HPLC. This will reveal if significant degradation is occurring under your experimental conditions.
Q4: What is the best practice for preparing a stable aqueous solution of this compound?
A: To prepare a stable solution:
-
Use high-purity, degassed water or buffer to minimize dissolved oxygen.
-
Bring the solid compound to room temperature in a desiccator before weighing to prevent condensation of atmospheric moisture on the cold powder.
-
Dissolve the compound in the desired solvent. Gentle warming and sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
Once dissolved, if not for immediate use, sterile filter the solution and store it in aliquots at -20°C or -80°C.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Experimental Protocol: A Practical Guide to Stability Assessment
To ensure the integrity of your compound, you can perform an in-house stability study. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. [5][6]
Objective
To determine the stability of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in a specific solvent or buffer under defined storage conditions (e.g., temperature, light exposure).
Materials
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
-
HPLC-grade solvent (e.g., water, buffer of choice)
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubators or environmental chambers
Workflow for Stability Testing
Caption: Experimental Workflow for Stability Assessment
Step-by-Step Methodology
-
Preparation of Stock Solution (t=0):
-
Accurately weigh a known amount of the compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). This will be your time zero (t=0) sample.
-
Immediately analyze a portion of this solution by HPLC to determine the initial purity and peak area of the parent compound.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several vials.
-
Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 6 hours, 24 hours, 48 hours, 1 week), retrieve one vial from each storage condition.
-
Allow the sample to come to room temperature if it was refrigerated or frozen.
-
Analyze the sample by HPLC using the same method as for the t=0 sample.
-
-
HPLC Method:
-
A reverse-phase HPLC method is generally suitable for amino acid-like compounds.
-
The mobile phase can be a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection can be achieved by UV absorbance at a low wavelength (around 210 nm) or by mass spectrometry for higher specificity. [6]
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the remaining parent compound relative to the t=0 sample using the peak areas from the HPLC chromatograms.
-
Remaining Compound (%) = (Peak Area at time t / Peak Area at t=0) * 100
-
Monitor the appearance of any new peaks, which would indicate the formation of degradation products.
-
Interpretation of Results
A decrease in the peak area of the parent compound and the emergence of new peaks over time indicate degradation. The rate of degradation can be determined for each storage condition, allowing you to establish the optimal handling and storage procedures for your specific experimental setup.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Retrieved from [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]
- Griesbeck, A. G., & Bondock, S. (2003). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 103(4), 1-3.
- Bavisotto, R., Rana, R., Hopper, N., Hou, K., & Tysoe, W. T. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(31), 16646-16655.
-
PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
Scribd. (n.d.). Powder Coating Troubleshooting Guide. Retrieved from [Link]
- Nair, L. S., & Laurencin, C. T. (2008). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering.
- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Clark, J. (2015). THE HYDROLYSIS OF PROTEINS. Retrieved from [Link]
- van der Doef, T. R., et al. (2021).
- Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: A Guide to 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
Welcome to the comprehensive technical support guide for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on the safe handling and effective use of this non-proteinogenic amino acid. This guide offers in-depth troubleshooting and frequently asked questions to support your experimental success.
Introduction
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a unique cyclobutane-containing amino acid analog. Its constrained cyclic structure makes it a valuable building block in medicinal chemistry and peptide design, offering the potential to create novel therapeutics with enhanced stability and bioactivity.[1][2] As a hydrochloride salt, it exhibits specific handling and solubility characteristics that are crucial to understand for successful experimental outcomes. This guide will walk you through the essential safety precautions, handling procedures, and troubleshooting of common issues you may encounter.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is fundamental to its proper handling and use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Storage Temperature | 0-8°C | [5] |
| Solubility | Soluble in water | [4] |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride?
A1: The primary hazards associated with this compound, like many amino acid hydrochlorides, include potential skin and eye irritation. As a powder, inhalation should be avoided as it may cause respiratory tract irritation. While generally considered relatively safe under standard laboratory conditions, it is crucial to handle it with appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye Protection: Safety glasses or goggles are essential to protect from any accidental splashes or airborne powder.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, a dust mask or respirator should be used.
Q3: How should I properly store 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride?
A3: This compound should be stored in a tightly sealed container in a cool, dry place, ideally between 0-8°C.[5] As a hydrochloride salt, it may be hygroscopic (tendency to absorb moisture from the air), so minimizing exposure to the atmosphere is crucial to prevent clumping and degradation.[6][7][8]
Solubility and Solution Preparation
Q4: In which solvents is 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride soluble?
A4: It is known to be soluble in water.[4] For biological applications, it is also generally soluble in aqueous buffers such as PBS. For use in organic synthesis, solubility may be achieved in polar organic solvents, but this should be determined on a small scale first.
Q5: I'm having trouble dissolving the compound in water. What can I do?
A5: If you encounter solubility issues, consider the following:
-
Gentle Warming: Gently warming the solution can aid dissolution.
-
Sonication: Using a sonicator bath can help break up any clumps and enhance solubility.
-
pH Adjustment: As a hydrochloride salt, the initial aqueous solution will be acidic. Adjusting the pH towards neutral or slightly basic with a suitable base (e.g., NaOH) can increase the solubility of the free amino acid form.
Q6: How do I prepare a stock solution for cell culture experiments?
A6: To prepare a sterile stock solution for cell culture, follow this general protocol:
-
Weigh the desired amount of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in a sterile container.
-
Add a sterile aqueous solvent (e.g., cell culture grade water or PBS).
-
Gently agitate until fully dissolved. Use a sterile magnetic stirrer for larger volumes.
-
Check the pH of the solution. It will likely be acidic.
-
Slowly add a sterile, dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH until it reaches the desired physiological range (typically pH 7.2-7.4).[9]
-
Perform sterile filtration of the final solution using a 0.22 µm filter.
-
Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Troubleshooting Guides
Handling Hygroscopic Powder
Issue: The powder has become clumpy and is difficult to weigh accurately.
Cause: The compound has likely absorbed moisture from the atmosphere due to its hygroscopic nature.
Solution:
-
Prevention: Always store the compound in a desiccator, especially after opening the container for the first time. Minimize the time the container is open to the ambient air.
-
Resolution: If the powder has already clumped, you can gently break up the clumps with a clean, dry spatula. For more persistent clumping, drying the material under a vacuum may be necessary. However, be cautious with heating as it could degrade the compound.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution and Adjusting pH
This protocol provides a step-by-step method for preparing a 100 mM stock solution of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride and adjusting its pH for use in biological assays.
Materials:
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (MW: 165.62 g/mol )
-
Nuclease-free water
-
0.1 M NaOH solution
-
Calibrated pH meter
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinders and beakers
-
0.22 µm sterile filter and syringe
Procedure:
-
Weighing: Accurately weigh out 1.656 g of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
-
Initial Dissolution: Add the weighed powder to a beaker containing approximately 80 mL of nuclease-free water and a sterile magnetic stir bar. Stir until the powder is completely dissolved.
-
pH Measurement: Place the pH probe into the solution and record the initial pH. It is expected to be in the acidic range.
-
pH Adjustment: While stirring, add the 0.1 M NaOH solution drop by drop. Allow the pH reading to stabilize after each addition. Continue adding NaOH until the pH reaches your desired value (e.g., 7.4). Be careful not to overshoot the target pH.
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 100 mL graduated cylinder and add nuclease-free water to bring the final volume to 100 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Aliquot the sterile stock solution into smaller, sterile tubes and store at -20°C.
Visualizations
Workflow for Handling and Preparing a Solution
Caption: Workflow for preparing a pH-adjusted solution.
Decision Tree for Spill Response
Caption: Decision tree for chemical spill response.
References
-
PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
Agilent Technologies. (2017). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
- Lenci, E., & Trabocchi, A. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Frontiers in Chemistry, 8, 575.
- Kastenholz, B. (2022). The surface composition of amino acid – halide salt solutions is pH-dependent. Physical Chemistry Chemical Physics, 24(10), 6035-6043.
-
LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
- Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: Amino acids and biomass burning derived organic species. Environmental Science & Technology, 35(22), 4495-4501.
-
ResearchGate. (2016). Hi, how can equal pH be obtained with amino acids of different concentrations in a cell culture? Retrieved from [Link]
-
ResearchGate. (n.d.). Aminoacids of the cyclobutane series. Retrieved from [Link]
-
ResearchGate. (2019). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved from [Link]
- MDPI. (2020).
-
Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Retrieved from [Link]
-
Reddit. (2018). How would you prepare amino acid buffer solutions? Retrieved from [Link]
- Wiley-VCH. (2016). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. In Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids (pp. 1-46).
-
CORE. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Retrieved from [Link]
- Nature. (2025). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
-
Protocol Online. (2007). how to adjust the PH value of aminocaproic acid solution. Retrieved from [Link]
- Google Patents. (1946). US2404503A - Preparation of amino acids from their salts.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2057-2073.
-
ChemBK. (n.d.). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]
-
Realize Beauty. (2021). Amino Acids for pH Adjustment? Retrieved from [Link]
-
PubMed. (1980). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. thomassci.com [thomassci.com]
- 6. The surface composition of amino acid – halide salt solutions is pH-dependent - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00104C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GABA Analogs: Profiling 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the landscape of gamma-aminobutyric acid (GABA) analogs is both promising and complex. These molecules, designed to modulate the primary inhibitory neurotransmitter system in the central nervous system, have yielded significant therapeutic advances.[1] This guide provides a comparative analysis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, a conformationally restricted GABA analog, alongside well-established analogs such as gabapentin and pregabalin. We will delve into their mechanisms of action, pharmacokinetic profiles, and the underlying experimental methodologies used for their evaluation.
The Foundation: GABA and the Rationale for Analogs
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] However, GABA itself has limited therapeutic potential due to its inability to cross the blood-brain barrier effectively.[1] This limitation spurred the development of GABA analogs, molecules structurally similar to GABA but with improved pharmacokinetic properties.[1][3]
The Established Players: Gabapentin and Pregabalin
Gabapentin and pregabalin are widely prescribed GABA analogs, yet their primary mechanism of action does not involve direct interaction with GABA receptors.[4][5] Instead, they exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[4][5]
Mechanism of Action: A Closer Look
The binding of gabapentin and pregabalin to the α2δ-1 subunit is a key differentiator from classical GABAergic agents. This mechanism underpins their efficacy in treating neuropathic pain, fibromyalgia, and certain types of seizures.[3][6] While both are structurally related to GABA, their therapeutic effects are not mediated by direct activation of GABA-A or GABA-B receptors.[4]
Introducing 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride: A Structural Perspective
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride presents an intriguing structural variation within the GABA analog class. Its defining feature is the cyclobutane ring, which introduces conformational rigidity. This constrained geometry is hypothesized to influence its binding affinity and selectivity for various molecular targets compared to the more flexible structures of gabapentin and pregabalin. While direct comparative experimental data for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is not extensively available in public literature, we can draw insights from studies on other cyclobutane-constrained GABA analogs.[7] Research on such conformationally restricted analogs suggests that the stereochemistry and rigidity imposed by the cyclobutane ring can significantly impact their interaction with GABAergic system components, including uptake transporters and enzymes like GABA aminotransferase.[7]
The structural formula of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is C6H12ClNO2.[8] It is also known by synonyms such as 1-Aminomethyl-cyclobutanecarboxylic acid hydrochloride.[8]
Comparative Analysis: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the known properties of gabapentin and pregabalin. A predictive profile for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is included, based on its structural characteristics and findings from related conformationally restricted analogs. This predictive profile should be considered hypothetical pending direct experimental validation.
| Feature | Gabapentin | Pregabalin | 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (Predicted) |
| Primary Mechanism of Action | Binds to the α2δ-1 subunit of voltage-gated calcium channels[4][5] | Binds to the α2δ-1 subunit of voltage-gated calcium channels[4][5] | Potential for interaction with GABA receptors, transporters, or enzymes due to conformational rigidity |
| Binding Affinity (Ki for α2δ-1) | ~40 nM[4] | ~32 nM (some studies suggest up to 6-fold higher affinity than gabapentin)[4] | Unknown |
| Bioavailability | 60% (dose-dependent) | ≥90%[4] | Unknown |
| Protein Binding | <3% | <1%[4] | Unknown |
| Elimination Half-life | 5-7 hours | 6.3 hours[4] | Unknown |
| Therapeutic Applications | Epilepsy, neuropathic pain, restless legs syndrome[3][6] | Epilepsy, neuropathic pain, fibromyalgia, generalized anxiety disorder[3][4] | Potential for applications in neurological disorders, pending investigation |
Experimental Protocols for Evaluating Novel GABA Analogs
The characterization of a new GABA analog like 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride requires a systematic series of in vitro and in vivo experiments.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the test compound to GABA-A, GABA-B, and α2δ-1 subunits of VGCCs.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor or protein subunit.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]GABA for GABA receptors, [3H]gabapentin for α2δ-1) in the presence of varying concentrations of the test compound.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki value from competitive binding curves.
-
-
-
Functional Assays (e.g., Electrophysiology):
-
Objective: To assess the functional activity of the compound at GABA receptors.
-
Methodology (for GABA-A receptors):
-
Use patch-clamp electrophysiology on cells (e.g., HEK293) expressing recombinant GABA-A receptors.
-
Apply GABA in the presence and absence of the test compound.
-
Measure changes in chloride current to determine if the compound acts as an agonist, antagonist, or modulator.
-
-
In Vivo Models
-
Animal Models of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI):
-
Objective: To evaluate the analgesic efficacy of the compound.
-
Methodology:
-
Surgically induce neuropathy in rodents.
-
Administer the test compound at various doses.
-
Assess pain behaviors using standardized tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
-
-
Animal Models of Epilepsy (e.g., Maximal Electroshock - MES):
-
Objective: To determine the anticonvulsant activity.
-
Methodology:
-
Administer the test compound to rodents.
-
Induce seizures via corneal or auricular electrical stimulation.
-
Observe and score the seizure severity and duration to assess the protective effect of the compound.
-
-
Visualizing the Landscape
GABAergic Signaling Pathway
Caption: Simplified GABAergic signaling pathway.
Experimental Workflow for GABA Analog Screening
Caption: High-level experimental workflow for screening novel GABA analogs.
Conclusion and Future Directions
While gabapentin and pregabalin have become cornerstones in the management of various neurological conditions, the exploration of novel GABA analogs continues to be a vibrant area of research. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, with its conformationally restricted structure, represents a compelling candidate for investigation. Its unique stereochemistry may confer a distinct pharmacological profile, potentially offering improved efficacy, selectivity, or a different side-effect profile compared to existing therapies.
The path forward necessitates rigorous experimental evaluation, following the protocols outlined in this guide. Determining the binding affinities, functional activities, and in vivo efficacy of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride will be crucial in ascertaining its therapeutic potential. Such studies will not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships that govern the diverse class of GABA analogs.
References
-
Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Retrieved from [Link]
-
Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved from [Link]
-
RxList. (2021, July 14). How Do GABA Analogs Work?. Retrieved from [Link]
-
Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]
-
Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. Retrieved from [Link]
-
Ghodke-Puranik, Y., & Puranik, A. S. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Neuro Transmissions. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. Retrieved from [Link]
-
Izquierdo, I., & Medina, J. H. (1977). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. Journal of Pharmacy and Pharmacology, 29(11), 665–667. Retrieved from [Link]
-
Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride and Its Derivatives
In the landscape of modern drug discovery, the quest for novel pharmacophores with improved efficacy and specificity is relentless. Among the myriad of structural motifs, conformationally constrained amino acids have emerged as powerful tools for medicinal chemists. The rigid cyclobutane scaffold, in particular, offers a unique stereochemical framework that can lock a molecule into a bioactive conformation, enhancing its binding affinity and metabolic stability.[1][2][3] This guide provides an in-depth comparative analysis of the characterization of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, a key building block, and its derivatives, tailored for researchers, scientists, and drug development professionals.
The rationale for employing a multi-faceted analytical approach is rooted in the principle of orthogonal validation. Each technique probes different molecular attributes; for instance, while Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) provides the definitive molecular weight, and Infrared (IR) Spectroscopy confirms the presence of key functional groups. Relying on a single method can lead to ambiguous or incomplete structural assignments, a risk that is untenable in drug development. This guide will dissect the critical analytical workflows, providing not just the "how" but the "why" behind each experimental choice.
Comparative Physicochemical Properties
The journey from a synthesized molecule to a potential drug candidate begins with a thorough understanding of its fundamental physicochemical properties. These characteristics not only confirm the identity of the compound but also provide crucial insights into its potential behavior in biological systems, such as solubility and membrane permeability. The hydrochloride salt form is frequently utilized to enhance the aqueous solubility and stability of the parent amino acid.
Below is a comparative table of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride and several of its common derivatives encountered during synthesis and lead optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| 1-(Aminomethyl)cyclobutane-1-carboxylic acid HCl | C₆H₁₂ClNO₂ | 165.62 | White crystalline powder | Not Reported | Soluble in water |
| 1-Aminocyclobutane-1-carboxylic acid HCl | C₅H₁₀ClNO₂ | 151.59 | White to almost white crystalline powder | 226 | Soluble in water, ethanol, DMSO[4] |
| Methyl 1-aminocyclobutane-1-carboxylate HCl | C₆H₁₂ClNO₂ | 165.62 | White powder | Not Reported | Data not available |
| N-Boc-1-aminocyclobutane-1-carboxylic acid | C₁₀H₁₇NO₄ | 215.25 | White solid | Not Reported | Soluble in 1,4-dioxane, ethyl acetate[5] |
| Fmoc-1-amino-1-cyclobutane carboxylic acid | C₂₀H₁₉NO₄ | 337.37 | White powder or crystalline powder | 193 - 207 | Data not available |
The Core Analytical Workflow: A Self-Validating System
A robust characterization workflow is not merely a sequence of experiments but an integrated, self-validating system. Each step provides a piece of the puzzle, and the congruence of data from multiple, independent techniques builds a high degree of confidence in the final structural assignment and purity assessment.
Sources
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 1360547-44-9) was not publicly available. The following guidance is synthesized from safety data for structurally similar compounds, including other amino acid hydrochlorides. This information is intended to provide a robust safety framework, but it is imperative to handle this compound with caution and to reassess safety procedures if a dedicated SDS becomes available.
Introduction: Understanding the Compound and Associated Hazards
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a specialized organic building block used in pharmaceutical and chemical research.[1] As a hydrochloride salt of an amino acid derivative, it is a solid, likely crystalline, substance at room temperature. While the toxicological properties of this specific molecule have not been extensively documented, data from analogous compounds suggest that the primary hazards are likely to be:
-
Skin Irritation: Similar to other amino acid hydrochlorides, this compound may cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the respiratory system.[2][3]
Given these potential hazards, a systematic approach to personal protective equipment (PPE) is essential to ensure the safety of laboratory personnel.
Core Principles of PPE Selection
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The primary goal is to create a barrier between the researcher and the chemical, thereby minimizing the risk of exposure through contact, inhalation, or ingestion.
Essential Personal Protective Equipment
The following table outlines the minimum recommended PPE for handling 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in a laboratory setting.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Standard safety glasses do not provide a sufficient seal to protect against fine dusts. Chemical safety goggles that comply with EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or dissolution in volatile solvents. |
| Skin Protection | Nitrile or neoprene gloves and a fully buttoned laboratory coat. | Disposable nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use. A laboratory coat should be worn at all times to protect skin and personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved N95 or FFP2 respirator. | Respiratory protection is crucial when handling the solid compound, especially during weighing or any procedure that could generate dust. The use of a respirator should be in accordance with a comprehensive respiratory protection program.[2][4] |
Step-by-Step Protocols for Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Decontamination and Disposal Plan
Decontamination:
-
Gloves: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
-
Lab Coat: If your lab coat becomes contaminated, remove it immediately and launder it separately from personal clothing.
-
Work Surfaces: Clean all work surfaces with an appropriate solvent (e.g., 70% ethanol) after handling the compound.
Disposal:
-
Contaminated PPE: Dispose of all single-use contaminated PPE (gloves, respirators) in a designated hazardous waste container.[4]
-
Chemical Waste: Dispose of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride and any solutions containing it in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[5] The compound should be disposed of via a licensed professional waste disposal service.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Emergency Response Flowchart
Caption: Immediate actions for different exposure routes.
References
-
PhytoTech Labs. (n.d.). Safety Data Sheet for 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet for Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
